![molecular formula C9H15NO2 B13238767 3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13238767.png)
3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C9H15NO2. It features a furan ring, an amino group, and a propanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of furan derivatives with appropriate amines and alcohols. One common method includes the reaction of 2-furyl ethylamine with 3-chloropropanol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-{[1-(Furan-2-yl)ethyl]amino}propanone.
Reduction: Formation of 3-{[1-(Tetrahydrofuran-2-yl)ethyl]amino}propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Furan-2-yl)propan-1-ol: Similar structure but lacks the amino group.
1-(Furan-2-yl)propan-1-ol: Similar structure but with a different substitution pattern on the furan ring
Uniqueness
3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol is unique due to the presence of both the furan ring and the amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-[1-(furan-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-8(10-5-3-6-11)9-4-2-7-12-9/h2,4,7-8,10-11H,3,5-6H2,1H3 |
Clé InChI |
FLFMEPILQDFHFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CO1)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
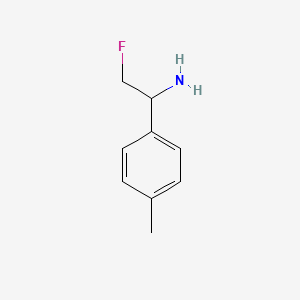
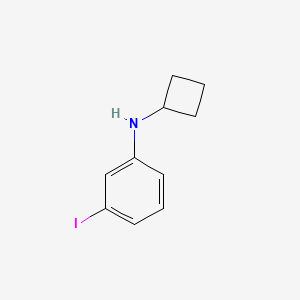
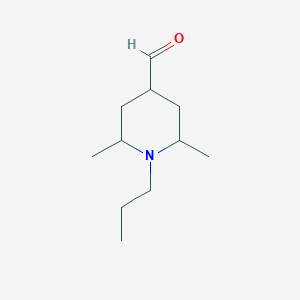
![4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline](/img/structure/B13238708.png)
amine](/img/structure/B13238710.png)
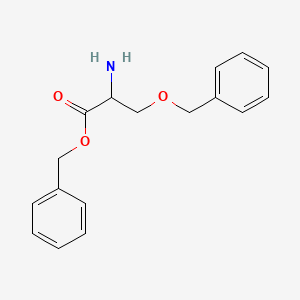
![3-[(3-Iodophenyl)methyl]pyrrolidine](/img/structure/B13238716.png)
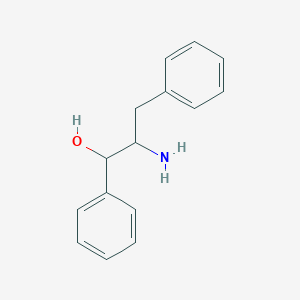
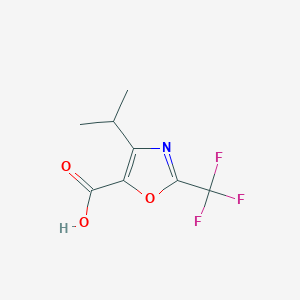
![N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13238744.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B13238755.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13238758.png)

